Dopamine D4 Receptor Binding: 1,4-Oxazepane vs. Morpholine Ring-Size Effect
In a published series of 2,4-disubstituted morpholines and 1,4-oxazepanes tested for dopamine D4 receptor binding, the 3D-QSAR GRID/GOLPE model identified that the size of the morpholine or 1,4-oxazepane ring is an important determinant of affinity [1]. Although compound-specific Ki values for (R)-2-(4-bromophenyl)-1,4-oxazepane have not been individually reported in the public domain, the class-level QSAR model demonstrates that expanding the six-membered morpholine to the seven-membered 1,4-oxazepane alters the spatial positioning of the pendant aromatic substituents relative to the protonated amine pharmacophore, thereby modulating receptor complementarity. The bromine atom on the phenyl ring is situated within a region identified as important for affinity, specifically around the two benzene ring systems and the p-substituted benzyl group [1].
| Evidence Dimension | Dopamine D4 receptor binding affinity (QSAR model-identified structural determinants) |
|---|---|
| Target Compound Data | 1,4-Oxazepane ring (seven-membered) with 4-bromophenyl substituent at 2-position |
| Comparator Or Baseline | Morpholine ring (six-membered) with analogous 2,4-disubstitution pattern |
| Quantified Difference | Ring size is a statistically significant variable in the 3D-QSAR model; the larger oxazepane ring alters the spatial disposition of substituents vs. morpholine |
| Conditions | 3D-QSAR GRID/GOLPE analysis; human dopamine D4 receptor binding assay; 2,4-disubstituted morpholine and 1,4-oxazepane series (Audouze et al., J Med Chem, 2004) |
Why This Matters
For procurement decisions, this class-level evidence establishes that the 1,4-oxazepane scaffold is not interchangeable with morpholine-based analogs; the ring-size difference is a QSAR-validated affinity determinant, making (R)-2-(4-bromophenyl)-1,4-oxazepane a structurally justified choice for D4 receptor-targeted programs.
- [1] Audouze K, Nielsen EØ, Peters D. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. J Med Chem. 2004;47(12):3089-3104. View Source
